Enhanced Polarity and Reduced Lipophilicity vs. 7-Phenyl Non-Oxo Analog (CAS 73213-83-9)
The 3-oxo group of the target compound produces a pronounced shift in key drug-likeness parameters relative to the structurally closest non-oxo analog, 7-phenyl-1,2,4-triazolo[4,3-b][1,2,4]triazine (CAS 73213-83-9). Specifically, the LogP decreases from 1.19 to 0.89, and the PSA increases from 55.97 Ų to 76.20 Ų . The density also increases from 1.43 g/cm³ to 1.57 g/cm³, consistent with stronger intermolecular forces conferred by the carbonyl group .
| Evidence Dimension | Physicochemical properties: LogP, PSA, density |
|---|---|
| Target Compound Data | LogP = 0.89; PSA = 76.20 Ų; Density = 1.57 g/cm³ |
| Comparator Or Baseline | 7-Phenyl-1,2,4-triazolo[4,3-b][1,2,4]triazine (CAS 73213-83-9): LogP = 1.19; PSA = 55.97 Ų; Density = 1.43 g/cm³ |
| Quantified Difference | ΔLogP = −0.30 (25% reduction); ΔPSA = +20.23 Ų (36% increase); ΔDensity = +0.14 g/cm³ (9.8% increase) |
| Conditions | Computed values from Chemsrc database entries |
Why This Matters
A LogP below 1 and PSA above 75 Ų indicate improved aqueous solubility and hydrogen-bonding capacity, which can reduce non-specific protein binding relative to more lipophilic analogs, directly impacting formulation strategy and in vivo pharmacokinetics.
